molecular formula C10H12N4O2 B3128361 3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one CAS No. 338954-32-8

3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one

Cat. No. B3128361
CAS RN: 338954-32-8
M. Wt: 220.23 g/mol
InChI Key: URZAOSVZJDRHTH-QPEQYQDCSA-N
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Description

Synthesis Analysis

The synthesis of a compound refers to the methods used to create it in the lab. This often involves a series of chemical reactions, starting from readily available substances .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

1. Importance in Biology and Medicine

Pyrimidines, including compounds like 3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one, are significant in biology and medicine. They are integral to DNA bases and are involved in molecular recognition processes essential for the targeted drug action of pharmaceuticals containing these functionalities (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

2. Potential in Antiviral Activity

Some pyrimidine derivatives, including structures similar to 3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one, have shown substantial antiviral properties against a range of RNA and DNA viruses. Their modifications at certain positions can enhance their biological activity, making them potential candidates for antiviral drugs (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984).

3. Role in Synthesis of Heterocyclic Systems

Compounds like 3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one are used in the synthesis of various heterocyclic systems, which are vital in the development of new pharmaceuticals. Their structural modifications can lead to compounds with significant therapeutic potential (Wagner, Vieweg, & Leistner, 1993).

4. Application in Organic Synthesis

These compounds are also valuable in organic synthesis, particularly in the formation of active esters and as carriers in the synthesis of various pharmaceutical compounds. Their chemical properties allow for diverse reactions essential in drug development (Katoh, Kondoh, & Ohkanda, 1996).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications, further studies needed, or new synthesis methods. This often depends on the current state of research and the compound’s properties .

properties

IUPAC Name

3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-13-7-8-3-6-14(9(8)15)10-11-4-2-5-12-10/h2,4-5,7-8H,3,6H2,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAOSVZJDRHTH-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1CCN(C1=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1CCN(C1=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Z)-methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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